molecular formula C8H9BrS B1294183 (4-Bromo-3-methylphenyl)(methyl)sulfane CAS No. 90532-02-8

(4-Bromo-3-methylphenyl)(methyl)sulfane

Cat. No. B1294183
Key on ui cas rn: 90532-02-8
M. Wt: 217.13 g/mol
InChI Key: HAHBIJBMSCJNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Add 1-bromo-2-methyl-4-methylsulfanyl-benzene (608 mg, 2.80 mmol) to diethyl ether (60 mL) and cool to −78° C. under a nitrogen blanket. Add t-BuLi (3.4 mL, 5.78 mmol) over a 15 minute period, stir for 2 minutes, add trimethyl borate ((MeO)3B, 340 μL, 2.99 mmol) over 2 minutes, stir for 15 minutes at −78° C. and then let warm to room temperature. Quench the reaction with saturated aqueous NH4Cl (7 mL), stir for 15 minutes, add 1M aqueous HCl (6 mL), stir for another 2 minutes and separate. Dry with Na2SO4, filter (wash the drying agent with ethyl acetate (3×20 mL)), and concentrate. Chromatograph the crude material on a SiO2 column with 20% ethyl acetate in hexanes to 5% methanol in ethyl acetate to give 267 mg of the title compound (52%).
Quantity
608 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
340 μL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][C:3]=1[CH3:10].[Li]C(C)(C)C.[B:16](OC)([O:19]C)[O:17]C.Cl>C(OCC)C>[CH3:10][C:3]1[CH:4]=[C:5]([S:8][CH3:9])[CH:6]=[CH:7][C:2]=1[B:16]([OH:19])[OH:17]

Inputs

Step One
Name
Quantity
608 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)SC)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
340 μL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 15 minutes at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
let warm to room temperature
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous NH4Cl (7 mL)
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stir for another 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter (
WASH
Type
WASH
Details
wash the drying agent with ethyl acetate (3×20 mL)), and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(C=CC(=C1)SC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 267 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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